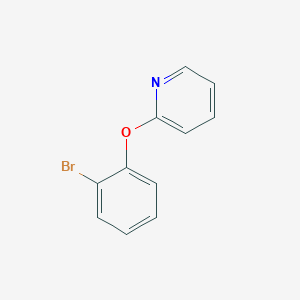

2-(2-Bromophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHOCXRZOGARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenoxy)pyridine

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenoxy)pyridine, a key intermediate in the development of pharmaceuticals and functional materials. The document delves into the prevalent synthetic methodologies, with a primary focus on the Ullmann condensation. It offers a detailed examination of the reaction mechanism, optimization strategies, and a step-by-step experimental protocol. Furthermore, this guide addresses common challenges and provides insights into the purification and characterization of the final product, equipping researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis.

Introduction: The Significance of this compound

The diaryl ether linkage is a crucial structural motif found in a wide array of biologically active molecules and advanced materials. This compound, as a prominent example of a diaryl ether, serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of both a pyridine ring, which can engage in various biological interactions, and a brominated phenyl ring, which allows for further functionalization through cross-coupling reactions. This unique combination makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications and tailored material properties.

The construction of the C-O bond in diaryl ethers can be achieved through several synthetic strategies. Among these, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination stand out as the most robust and widely employed methods.[1][2][3] While both reactions have their merits, the Ullmann condensation has historically been the go-to method for diaryl ether synthesis and continues to be a valuable tool in the synthetic chemist's arsenal.[1][4]

Synthetic Strategies: A Comparative Overview

The Ullmann Condensation: A Time-Honored Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base, typically at elevated temperatures.[1][4] The classical conditions, however, were often harsh, limiting the reaction's scope. Modern advancements have introduced milder reaction conditions through the use of soluble copper(I) catalysts and various ligands, significantly broadening the applicability of this transformation.[1][5]

The synthesis of this compound via the Ullmann condensation involves the coupling of 2-bromopyridine with 2-bromophenol. This reaction is a cornerstone for creating the diaryl ether linkage.

The Buchwald-Hartwig Amination: A Powerful Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful alternative for the formation of C-N and C-O bonds.[3][6] This method often proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction.[2] While traditionally used for C-N bond formation, variations of this reaction can be effectively applied to the synthesis of diaryl ethers.[3] The synthesis of this compound using this method would involve the coupling of 2-halopyridine with 2-bromophenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The Core of the Synthesis: A Deep Dive into the Ullmann Condensation

Given its historical significance and continued relevance, this guide will focus on the Ullmann condensation for the synthesis of this compound.

Reaction Mechanism

The precise mechanism of the Ullmann condensation has been a subject of extensive research and debate. However, a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide, which then coordinates with a Cu(I) species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Recent studies suggest that the reaction can proceed through different pathways, including those involving anionic copper complexes.[7] The exact mechanism can be influenced by the nature of the reactants, catalyst, ligand, and solvent.[8]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a modified Ullmann condensation.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Bromopyridine | 158.00 | 1.58 g | 10 mmol |

| 2-Bromophenol | 173.01 | 1.73 g | 10 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10 mmol), 2-bromophenol (1.73 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product. Understanding these variables is crucial for optimizing the reaction.

-

Catalyst: While CuI is commonly used, other copper sources like CuO nanoparticles have also been shown to be effective, sometimes under milder conditions.[5]

-

Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields, especially with less reactive aryl halides.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction at elevated temperatures.[2][7]

-

Temperature: The reaction temperature is a key parameter. While classical Ullmann reactions required very high temperatures, modern protocols often work efficiently at around 100-140 °C.[5]

-

Ligands: The addition of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures.

Common Issues and Solutions:

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions | Increase reaction time or temperature. Consider a different catalyst/base system. Ensure anhydrous conditions. |

| Formation of Homocoupled Products | Side reaction of aryl halides | Use a slight excess of the phenol. Optimize the catalyst loading. |

| Difficult Purification | Presence of unreacted starting materials and byproducts | Optimize the chromatographic separation conditions. Consider recrystallization if the product is a solid. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule by showing the characteristic signals for the aromatic protons and carbons of both the pyridine and the bromophenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the presence of the desired product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-O-C stretching vibration of the diaryl ether linkage.

Conclusion

The synthesis of this compound is a well-established process, with the Ullmann condensation being a reliable and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This technical guide provides the foundational knowledge and practical insights necessary for the successful synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in the development of novel pharmaceuticals and functional materials.

References

- Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- SynArchive.

- PrepChem.com. Synthesis of (a) 2-(2-Bromophenyl)pyridine.

- NIH.

- Organic Chemistry Portal. Ullmann Reaction.

- Wikipedia.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction [organic-chemistry.org]

A Technical Guide to the Experimental Characterization of 2-(2-Bromophenoxy)pyridine (CAS No. 94191-74-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile: 2-(2-Bromophenoxy)pyridine

Chemical Identity:

| Identifier | Value |

| CAS Number | 94191-74-9 |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | This compound |

Structural Representation:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to a lack of experimentally determined data, the following properties have been predicted using computational models. These values provide a valuable starting point for experimental design, such as selecting appropriate solvent systems and purification techniques.

| Property | Predicted Value | Source |

| XlogP | 3.1 | PubChemLite |

| Monoisotopic Mass | 248.97893 Da | PubChemLite[2] |

| Boiling Point | ~139 °C at 0.2 mmHg (for the similar compound 2-(2-Bromophenyl)pyridine) | Chem-Impex[3] |

Synthesis and Purification Workflow

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. The following workflow outlines a logical and experimentally sound approach.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

This protocol is a robust starting point, drawing from established methods for similar pyridine derivatives.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of 2-Bromopyridine: While stirring, add 2-bromopyridine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Potassium Carbonate: A mild base suitable for promoting the SNAr reaction without causing decomposition of the starting materials.

-

DMF: A polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

-

TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing unnecessary heating and potential degradation.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and bromophenyl rings. The chemical shifts and coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments in the molecule, further confirming its structure.

While specific spectral data for this compound is not available, data for the related compound 2-bromopyridine in CDCl₃ shows characteristic peaks that can be used for comparative purposes.[4]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic peaks include C-O-C (ether) stretching and C=N (pyridine) stretching vibrations. The NIST WebBook provides an IR spectrum for 2-bromopyridine which can serve as a reference for the pyridine moiety.[5]

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry. Pyridine derivatives have shown a wide range of biological activities, including anticancer and antimalarial properties.[6]

A recent study highlighted a "2-bromophenyl-substituted derivative" with significant nematicidal activity.[7] Although the exact structure was not provided, this finding suggests that this compound could be a candidate for screening in agrochemical applications.

The presence of the 2-bromophenyl group also makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecules for drug discovery programs.[3]

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of this compound. While direct experimental data is currently sparse, the provided protocols and predictive data offer a solid foundation for researchers to initiate their investigations. Future work should focus on the experimental determination of the physicochemical properties and a systematic screening of its biological activity to unlock the potential of this novel pyridine derivative.

References

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2026). ACS Publications. [Link]

-

2-(2-Bromophenyl)pyridine. (n.d.). Chem-Impex. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound (C11H8BrNO). (n.d.). PubChemLite. [Link]

-

Pyridine, 2-bromo-. (n.d.). NIST WebBook. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). ResearchGate. [Link]

-

Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2024). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C11H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. Pyridine, 2-bromo- [webbook.nist.gov]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-the-Formation-of-2-(2-Bromophenoxy)pyridine:-Mechanistic-Insights-and-Synthetic-Protocols

Abstract

The diaryl ether linkage is a critical structural motif in a multitude of biologically active molecules and advanced materials. The synthesis of 2-(2-Bromophenoxy)pyridine, a key intermediate, presents a compelling case study in modern cross-coupling chemistry. This guide provides an in-depth analysis of the two primary catalytic methodologies for its formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. We will dissect the mechanistic underpinnings of each pathway, offer field-proven experimental protocols, and present a comparative analysis to guide researchers in their synthetic strategy.

Introduction: The Significance of the Diaryl Ether Bond

The carbon-oxygen (C-O) bond forming the diaryl ether linkage is a cornerstone in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide range of biological activities, from antibiotic (e.g., vancomycin) to anti-HIV properties.[1] The specific target of this guide, this compound, serves as a valuable building block for more complex molecules, where the bromine atom can be further functionalized. The formation of this bond is non-trivial and typically requires transition-metal catalysis to overcome the high energy barrier of coupling two sp²-hybridized centers. This guide will focus on the two most powerful and widely adopted methods for this transformation.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, first reported over a century ago, is the classical method for forming diaryl ether bonds.[2] Historically, this reaction required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[2][3] However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under much milder conditions with only catalytic amounts of copper.[4]

Mechanistic Rationale

The precise mechanism of the Ullmann reaction has been a subject of debate, but a consensus is forming around a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of ancillary ligands.[5] The key steps are as follows:

-

Formation of Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol (2-hydroxypyridine) by a base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding phenoxide. This phenoxide then coordinates with the active Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (2-bromophenol) undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step. The choice of ligand is critical here; ligands like N,N-dimethylglycine or various diamines can stabilize the copper center and facilitate this step, allowing for the use of less reactive aryl bromides at lower temperatures.[4]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the this compound product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.

Visualization of the Ullmann Catalytic Cycle

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Field-Proven Experimental Protocol: Ullmann Synthesis

This protocol is adapted from modern ligand-assisted Ullmann methodologies.[4]

Materials:

-

2-Hydroxypyridine (1.0 equiv)

-

2-Bromophenol (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

N,N-Dimethylglycine (0.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃, CuI, and N,N-dimethylglycine.

-

Add 2-hydroxypyridine and 2-bromophenol.

-

Add the anhydrous solvent via syringe.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 90-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Summary: Ullmann Reaction Conditions

| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Good to Excellent | [4] |

| CuI / 1,10-Phenanthroline | K₂CO₃ | Pyridine | 120-140 | Moderate to Good | [3] |

| CuI / Fe(acac)₃ | K₂CO₃ | DMF | 120 | Very Good | [4] |

| CuI Nanocatalyst / SDS | Et₃N | DMF | 120 | Good | [6] |

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Revolution

Developed in the late 1990s by Stephen Buchwald and John Hartwig, palladium-catalyzed cross-coupling has become a powerful and versatile alternative to the Ullmann condensation for C-O bond formation.[1][7] This methodology often proceeds under milder conditions, exhibits broader substrate scope, and is highly tunable through ligand modification.[8][9]

Mechanistic Rationale

The Buchwald-Hartwig C-O coupling operates via a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount to the success of this reaction; bulky, electron-rich biarylphosphine ligands are known to accelerate the key reductive elimination step.[4][9]

-

Active Catalyst Formation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, which is stabilized by the phosphine ligand (L).[10]

-

Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition with the aryl halide (2-bromophenol), forming a Pd(II) intermediate. This step is typically faster for aryl bromides than chlorides.[10]

-

Deprotonation and Ligand Exchange: The phenol (2-hydroxypyridine) is deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The resulting phenoxide displaces the halide on the palladium center to form a palladium-phenoxide complex.

-

Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst. The steric bulk and electron-donating nature of the phosphine ligand are crucial for promoting this step and preventing side reactions.[9]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Caption: Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Field-Proven Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general method based on established Buchwald-Hartwig C-O coupling procedures.[9][11]

Materials:

-

2-Hydroxypyridine (1.2 equiv)

-

2-Bromophenol (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

-

XPhos or a similar bulky phosphine ligand (0.04 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

-

Add 2-bromophenol and 2-hydroxypyridine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are often complete in 4-18 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.

-

Filter through a plug of silica gel, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the pure diaryl ether product.

Data Summary: Buchwald-Hartwig Reaction Conditions

| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Toluene | 100 | High | [4] |

| [(cinnamyl)PdCl]₂ | Biarylphosphine L8 | K₃PO₄ | Toluene | rt - 80 | High | [8] |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [11] |

| Pd(OAc)₂ | NIXANTPHOS | K₃PO₄ | CPME | 60 | High | [12] |

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including cost, substrate scope, and sensitivity.

| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |

| Catalyst Cost | Lower (Copper is abundant and inexpensive) | Higher (Palladium is a precious metal) |

| Ligand Cost | Generally lower (e.g., amino acids, diamines) | Higher (Complex, proprietary phosphine ligands) |

| Reaction Temp. | Traditionally high, now often 90-140°C | Generally milder, sometimes at room temperature[8][13] |

| Substrate Scope | Good, but can be limited with electron-rich halides | Excellent, very broad scope for both partners[4] |

| Functional Group Tol. | Moderate; high temperatures can be detrimental | Excellent; mild conditions tolerate sensitive groups |

| Air/Moisture Sensitivity | Generally less sensitive | Catalyst systems can be sensitive to air and moisture |

Conclusion

Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling are formidable tools for the synthesis of this compound and other diaryl ethers. While the Ullmann reaction offers a more economical route, the Buchwald-Hartwig methodology provides unparalleled scope, milder conditions, and higher functional group tolerance, making it a preferred choice in many modern synthetic applications, particularly in the pharmaceutical industry.[14] A thorough understanding of the underlying mechanisms of both transformations is essential for troubleshooting and optimizing reaction conditions to achieve the desired synthetic outcomes.

References

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Retrieved from [Link]

-

RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Retrieved from [Link]

-

ResearchGate. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

YouTube. (2021). Etherification (Ullmann and Buchwald-Hartwig). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

ACS Publications. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]

-

ACS Publications. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]

-

Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

ACS Publications. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

-

ACS Publications. (2005). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-(Phenoxy)pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(phenoxy)pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The strategic functionalization of this core often relies on the selective activation of a carbon-bromine (C-Br) bond, typically located on the phenoxy ring. This technical guide provides a comprehensive analysis of the factors governing the reactivity of this C-Br bond, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the electronic and steric influences of the 2-pyridyloxy substituent, explore a range of powerful cross-coupling and cyclization reactions, and provide detailed, validated experimental protocols for their execution. This guide is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of brominated 2-(phenoxy)pyridine building blocks.

Introduction: The Strategic Importance of the C-Br Bond in 2-(Phenoxy)pyridine Systems

The 2-(phenoxy)pyridine moiety is a cornerstone in the design of novel therapeutics and functional materials. Its prevalence in drug discovery is exemplified by its presence in a variety of kinase inhibitors and other biologically active molecules. The synthetic versatility of this scaffold is greatly enhanced by the presence of a bromine atom, which serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the nuances of the C-Br bond's reactivity within this specific molecular context is paramount for efficient and predictable synthetic planning.

This guide will dissect the intrinsic properties of the C-Br bond in 2-(phenoxy)pyridines, with a particular focus on how the interplay between the pyridine and phenoxy rings dictates its reactivity. We will explore the underlying principles that govern its activation in pivotal reactions and provide practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Fundamental Principles Governing C-Br Bond Reactivity

The reactivity of the C-Br bond in an aromatic system is primarily dictated by its bond dissociation energy (BDE) and the electronic environment of the carbon atom to which it is attached. In the context of 2-(phenoxy)pyridines, the 2-pyridyloxy group exerts a significant electronic influence on the phenoxy ring, thereby modulating the reactivity of a C-Br bond situated on that ring.

Electronic Influence of the 2-Pyridyloxy Substituent

The 2-pyridyloxy group is generally considered to be electron-withdrawing, a consequence of the electronegative nitrogen atom within the pyridine ring. This is reflected in the Hammett substituent constants (σ) for the pyridyl group, which are positive, indicating an electron-withdrawing character.[1] This electron-withdrawing nature has a profound effect on the reactivity of the C-Br bond on the phenoxy ring.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing 2-pyridyloxy group can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby activating the C-Br bond towards SNAr reactions, particularly when the bromine atom is located at the ortho or para position relative to the ether linkage.

-

Influence on Oxidative Addition in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. The electron-withdrawing nature of the 2-pyridyloxy group can make the C-Br bond more susceptible to oxidative addition.

Bond Dissociation Energy (BDE)

Key Synthetic Transformations of the C-Br Bond

The C-Br bond in 2-(phenoxy)pyridines is a gateway to a diverse range of molecular architectures through various synthetic methodologies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized the synthesis of complex organic molecules and are extensively used in the pharmaceutical industry.[5] The general catalytic cycle for many of these reactions involves oxidative addition, transmetalation, and reductive elimination.[6][7]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[8][9]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often employed.

-

Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-bromophenoxy)pyridine [10]

-

To a clean, dry Schlenk flask, add 2-(4-bromophenoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This reaction is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[11][12]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Common combinations include Pd₂(dba)₃ with ligands like BINAP, Xantphos, or Josiphos-type ligands. The choice of ligand is often substrate-dependent.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(4-bromophenoxy)pyridine [5][13]

-

In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.).

-

Add the base, sodium tert-butoxide (1.4 equiv.).

-

Add 2-(4-bromophenoxy)pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add anhydrous toluene.

-

Seal the tube, remove from the glovebox, and heat to 80-110 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][14]

Causality Behind Experimental Choices:

-

Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.

-

Solvent: Aprotic polar solvents like THF or DMF are commonly employed.

Experimental Protocol: Sonogashira Coupling of 2-(4-bromophenoxy)pyridine [15][16]

-

To a solution of 2-(4-bromophenoxy)pyridine (1.0 equiv.) in a suitable solvent like THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

-

Add an amine base, such as diisopropylamine (7.0 equiv.), followed by the terminal alkyne (1.1 equiv.).

-

Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with diethyl ether and filter through Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17][18]

Causality Behind Experimental Choices:

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor, often used with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).

-

Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated in the reaction.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.

Experimental Protocol: Heck Reaction of 2-(4-bromophenoxy)pyridine [19][20]

-

In a reaction vessel, combine 2-(4-bromophenoxy)pyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., PPh₃, 0.04 equiv.).

-

Add a base, such as triethylamine (2.0 equiv.), and a solvent like DMF.

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic extracts, dry, and concentrate.

-

Purify the product via column chromatography.

Intramolecular Cyclization: Synthesis of Dibenzofurans

When the bromine atom is located at the 2-position of the phenoxy ring, 2-(2-bromophenoxy)pyridines are excellent precursors for the synthesis of dibenzofurans via an intramolecular palladium-catalyzed C-C bond formation.[21] This transformation is a powerful method for constructing this important heterocyclic core.

Causality Behind Experimental Choices:

-

Catalyst System: Palladium catalysts, often with bulky phosphine ligands, are effective for this intramolecular C-H activation/C-C coupling.

-

Base: A strong base is typically required to facilitate the C-H activation step.

Experimental Protocol: Intramolecular Cyclization of 2-(2-bromophenoxy)pyridine [22]

-

To a reaction tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand (e.g., PCy₃·HBF₄, 0.2 equiv.), and a base (e.g., Cs₂CO₃, 1.2 equiv.).

-

Evacuate the tube and backfill with nitrogen.

-

Add a high-boiling solvent such as DMSO.

-

Heat the reaction mixture to a high temperature (e.g., 140 °C) for several hours.

-

Monitor the formation of the dibenzofuran product by LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Data Presentation and Visualization

Comparative Reactivity in Cross-Coupling Reactions

While a direct, side-by-side comparison under identical conditions is not extensively reported in the literature, the general principles of electronic effects allow for a qualitative prediction of reactivity. The electron-withdrawing nature of the 2-pyridyloxy group is expected to activate the C-Br bond towards oxidative addition. The reactivity is generally expected to follow the order: para > ortho > meta. The ortho position, while electronically activated, may experience steric hindrance.

| Position of Bromine | Expected Relative Reactivity in Cross-Coupling | Rationale |

| para | High | Strong electronic activation from the 2-pyridyloxy group, minimal steric hindrance. |

| ortho | Moderate to High | Strong electronic activation, but potential for steric hindrance depending on the coupling partner and catalyst. |

| meta | Moderate | Less pronounced electronic activation compared to ortho and para positions. |

Visualization of Key Processes

Sources

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties of 2-(2-Bromophenoxy)pyridine

Abstract

This technical guide provides a comprehensive examination of the core electronic properties of 2-(2-Bromophenoxy)pyridine, a heterocyclic diaryl ether with significant potential in materials science and medicinal chemistry. By integrating foundational principles with validated experimental and computational methodologies, we explore the molecule's synthesis, spectroscopic behavior, electrochemical characteristics, and theoretical electronic structure. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how the interplay between the electron-rich bromophenoxy moiety and the electron-deficient pyridine ring dictates the molecule's functionality.

Introduction: A Molecule of Dichotomous Nature

This compound is a molecule defined by its unique electronic architecture. It comprises two key aromatic systems linked by an ether oxygen bridge: a 2-bromophenoxy group and a pyridine ring. The pyridine ring, with its electronegative nitrogen atom, acts as an electron-deficient (acceptor) unit, while the phenoxy group serves as an electron-rich (donor) moiety. The strategic placement of a bromine atom on the phenoxy ring further modulates the electronic landscape through inductive and resonance effects, and provides a valuable synthetic handle for further functionalization via cross-coupling reactions.[1]

This inherent donor-acceptor character suggests potential applications in fields requiring tailored electronic behavior, such as organic electronics, where intramolecular charge transfer (ICT) is a key process.[2] Understanding the fundamental electronic properties—from light absorption and emission to redox stability and frontier molecular orbital energies—is paramount to unlocking its utility.

Synthesis via Ullmann Condensation

The most direct and established route for synthesizing diaryl ethers like this compound is the Ullmann condensation.[3][4] This copper-catalyzed cross-coupling reaction forms a C-O bond between an aryl halide and a phenol.[5] For this target molecule, the reaction involves coupling 2-chloropyridine (or 2-bromopyridine) with 2-bromophenol.

Causality in Protocol Design

The choice of a copper catalyst is historical and effective, though modern iterations may use palladium or other transition metals.[5] A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required to achieve the high temperatures necessary for the reaction to proceed efficiently.[4] A base, typically potassium carbonate or cesium carbonate, is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion that attacks the aryl halide.

Caption: Synthetic workflow for this compound via Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), 2-bromophenol (1.0 equivalent), and 2-chloropyridine (1.2 equivalents).[6]

-

Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromophenol.

-

Degassing: Purge the reaction mixture with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the catalytic cycle.

-

Heating: Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Properties: Interaction with Light

The photophysical properties of a molecule are a direct manifestation of its electronic structure, specifically the energy difference between its electronic ground and excited states.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings and n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, acetonitrile) at a concentration of 1 mM. Prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 A.U.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank reference.

-

Measurement: Record the absorption spectrum of each diluted sample over a range of 200-500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from its first singlet excited state (S₁) back to the ground state (S₀).

Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution (typically 1-10 µM) of the compound in a spectroscopic-grade solvent. The concentration should be low enough to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum across a wavelength range starting ~10-20 nm above the excitation wavelength.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

For the parent compound 2-phenoxypyridine , the emission maximum (λem) is observed at 321 nm. The bromine atom in this compound may influence fluorescence through the "heavy-atom effect," which can promote intersystem crossing to the triplet state, potentially quenching fluorescence and reducing the quantum yield.[7]

| Property | Representative Data (based on 2-phenoxypyridine) | Expected Influence of Bromine Substituent |

| Absorption Max (λmax) | ~290 nm | Slight red-shift (bathochromic) |

| Emission Max (λem) | 321 nm (in Methanol) | Minimal shift |

| Stokes Shift | ~31 nm | Similar magnitude |

| Quantum Yield (ΦF) | Moderate | Potential decrease (quenching) |

| Table 1: Summary of representative photophysical properties. |

Electrochemical Analysis: Probing Redox Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule. It provides quantitative data on the redox potentials, which are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO).[8]

The Value of Cyclic Voltammetry

By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the energies of the HOMO and LUMO, respectively.[9] The oxidation potential correlates with the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. This experimental data provides a crucial validation for theoretical calculations.

Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]).[10]

-

Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[11]

-

Degassing: Deoxygenate the solution by bubbling dry argon or nitrogen through it for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.[9]

-

Measurement:

-

Scan the potential, typically from 0 V towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction.

-

Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.

-

-

Calibration: After the measurement, add a small amount of an internal standard with a known, stable redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. All potentials should be reported relative to the Fc/Fc⁺ couple.[10]

| Parameter | Representative Value (vs. Fc/Fc⁺) |

| Onset Oxidation Potential (Eox) | +1.3 V |

| Onset Reduction Potential (Ered) | -2.4 V |

| HOMO Energy (EHOMO) [eV]¹ | -6.1 eV |

| LUMO Energy (ELUMO) [eV]² | -2.4 eV |

| Electrochemical Gap (Eg) [eV] | 3.7 eV |

| Table 2: Representative electrochemical data and derived orbital energies. These are illustrative values based on similar aromatic ether and pyridine systems. | |

| ¹ EHOMO ≈ -[Eox + 4.8] eV[8] | |

| ² ELUMO ≈ -[Ered + 4.8] eV[8] |

Theoretical & Computational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[12] It provides invaluable insights into the distribution of electron density and the energies of molecular orbitals, complementing experimental findings.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron (oxidation), while the LUMO energy relates to the ability to accept an electron (reduction). The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's electronic transition energies and kinetic stability.[13]

For this compound, DFT calculations are expected to show:

-

HOMO: Localized predominantly on the electron-rich 2-bromophenoxy ring, reflecting its role as the primary electron donor.[14]

-

LUMO: Concentrated on the electron-deficient pyridine ring, which serves as the electron acceptor.[14][15]

This spatial separation of the HOMO and LUMO is characteristic of a molecule with significant intramolecular charge-transfer (ICT) character upon electronic excitation.

Caption: Energy level diagram for this compound showing frontier orbitals.

Protocol: DFT Calculation

-

Structure Optimization: The molecular geometry is first optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[12]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Orbital Analysis: From the optimized structure, the energies of the molecular orbitals (HOMO, LUMO) are calculated. The spatial distribution of these orbitals is visualized to determine their localization.

-

Property Calculation: Other properties like the molecular electrostatic potential (MEP) map and simulated absorption spectra (using Time-Dependent DFT, or TD-DFT) can also be computed.[16]

| Parameter | Representative Calculated Value | Description |

| EHOMO [eV] | -6.02 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO [eV] | -2.28 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (Eg) [eV] | 3.74 eV | Energy difference, related to electronic stability and color |

| Table 3: Representative theoretical data from DFT calculations for a molecule of this type. |

Conclusion

The electronic properties of this compound are governed by the synergistic interplay of its electron-donating bromophenoxy moiety and electron-accepting pyridine ring. This guide has outlined the key experimental and theoretical frameworks for characterizing this molecule. Spectroscopic analysis reveals its interactions with light, while cyclic voltammetry quantifies its redox stability and provides experimental estimates of its frontier orbital energies. These experimental results are strongly corroborated by DFT calculations, which predict a distinct spatial separation of the HOMO and LUMO, indicative of a system capable of intramolecular charge transfer. The bromine substituent not only fine-tunes these electronic properties but also serves as a reactive site for creating more complex molecular architectures. A thorough understanding of these foundational electronic characteristics is essential for rationally designing and deploying this compound in advanced materials and pharmaceutical applications.

References

-

PrepChem. Synthesis of (a) 2-(2-Bromophenyl)pyridine. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

INIS IAEA. Fluorescence characteristics of phenoxy derivatives of pyridine. Available from: [Link]

- Ferreira, H., et al. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes.

-

ResearchGate. DFT calculated HOMO and LUMO energies, as well as HOMO and LUMO topologies (isovalue of 0.02), of compounds 2PO-PYD and 2AC-PYD. Available from: [Link]

-

Semantic Scholar. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78510, 2-Phenoxypyridine. Available from: [Link]

-

ResearchGate. HOMO and LUMO levels and MOs on the complexes from DFT calculations. Available from: [Link]

-

MDPI. (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Available from: [Link]

-

ResearchGate. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide. J. Chem. Soc., Perkin Trans. 2, 1981, 514-517. Available from: [Link]

-

ResearchGate. Fluorescence spectra for 2-(4-methyl)phenoxypyridine in ether versus time for capped sample. Available from: [Link]

-

ResearchGate. Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Organic Syntheses. 2-bromopyridine. Available from: [Link]

-

National Center for Biotechnology Information. 1H-Imidazo[4,5-f][17][18]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Available from: [Link]

-

YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Available from: [Link]

-

Royal Society of Chemistry. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Adv., 2021, 11, 4618-4623. Available from: [Link]

-

National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

IJRPR. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available from: [Link]

-

National Center for Biotechnology Information. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Available from: [Link]

-

Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. Available from: [Link]

-

ResearchGate. Plots of HOMO and LUMO orbitals for the ground states of complexes 1 to 3 and [Ir( ppy) 2 (L)] + (L = pytz, bpy). Available from: [Link]

-

ResearchGate. pH-Dependent Photophysical Behavior of Rhenium Complexes Containing Hydroxypyridine Ligands. Available from: [Link]

-

National Center for Biotechnology Information. Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Available from: [Link]

-

NIST. Pyridine, 2-phenyl-. Available from: [Link]

-

ResearchGate. Synthesis of potential molecular electronic devices containing pyridine units. Available from: [Link]

-

Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]

-

ResearchGate. Electronic Properties of Pyrenylpyridines. Available from: [Link]

-

American Chemical Society. A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. J. Am. Chem. Soc. 2015, 137, 37, 11928–11931. Available from: [Link]

-

American Chemical Society. Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Org. Lett. 2024, 26, 1, 158–163. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C11H8BrNO) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-(2-Bromophenoxy)pyridine: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties, Predicted Solubility in Organic Solvents, and Methodologies for Experimental Determination

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This technical guide focuses on 2-(2-Bromophenoxy)pyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental solubility data, this document provides a robust framework for understanding and predicting its behavior in various organic solvents. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for navigating the solubility challenges associated with this and similar diaryl ether compounds.

Unveiling the Molecular Profile of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The principle of "like dissolves like" governs solubility, where solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Key Physicochemical Properties:

This compound possesses a unique combination of structural features that influence its solubility. The presence of the pyridine ring introduces a degree of polarity and the potential for hydrogen bonding, while the bromophenyl group contributes to its lipophilicity and molecular size.

A critical parameter in solubility prediction is the octanol-water partition coefficient (logP) , which quantifies the lipophilicity of a compound. A predicted XlogP value of 3.1 for this compound suggests a significant preference for nonpolar environments over aqueous ones.[1] This indicates that the compound is likely to be more soluble in organic solvents than in water.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO | PubChemLite |

| Molecular Weight | 250.09 g/mol | BLD Pharm[2] |

| Predicted XlogP | 3.1 | PubChemLite[1] |

| SMILES | C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | PubChemLite[1] |

| InChI | InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | PubChemLite[1] |

| InChIKey | SMNHOCXRZOGARB-UHFFFAOYSA-N | PubChemLite[1] |

Predicted Solubility in a Spectrum of Organic Solvents

Given the absence of direct experimental data, predictive models based on physicochemical properties offer a valuable tool for estimating the solubility of this compound. The predicted high logP value suggests that it will exhibit good solubility in a range of nonpolar to moderately polar organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant | Polarity | Predicted Solubility | Rationale |

| Hexane | 1.88 | Nonpolar | High | The nonpolar nature of hexane aligns well with the high lipophilicity (high logP) of the compound. |

| Toluene | 2.38 | Nonpolar | High | Similar to hexane, toluene is a nonpolar aromatic solvent that should effectively solvate the aromatic rings of the compound. |

| Diethyl Ether | 4.34 | Nonpolar | High | As an ether, it shares structural similarities with the ether linkage in the target molecule and is an excellent solvent for many organic compounds.[3][4] |

| Dichloromethane | 9.08 | Polar Aprotic | High | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it a versatile solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | High | A cyclic ether that is a good solvent for many organic compounds due to its polarity and ability to solvate cations. |

| Acetone | 20.7 | Polar Aprotic | Moderate to High | A polar aprotic solvent that can dissolve a wide range of substances. Its polarity may provide a good balance for the different functionalities of the target molecule. |

| Acetonitrile | 37.5 | Polar Aprotic | Moderate | While polar, its aprotic nature and ability to dissolve many organic salts and polar compounds suggest it could be a suitable solvent. |

| Ethanol | 24.55 | Polar Protic | Moderate | The presence of a hydroxyl group allows for hydrogen bonding, which might interact favorably with the nitrogen atom of the pyridine ring, though the overall high lipophilicity of the compound may limit very high solubility. |

| Methanol | 32.7 | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly decrease the solubility of the highly lipophilic compound. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High | A powerful and versatile polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including those with low aqueous solubility. |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | Another highly effective polar aprotic solvent capable of dissolving a broad range of organic molecules. |

Disclaimer: The predicted solubility values are estimations based on physicochemical properties and general solubility principles. Experimental verification is crucial for obtaining accurate quantitative data.

Methodologies for Experimental Solubility Determination

To obtain precise and reliable solubility data, experimental determination is indispensable. The following section outlines established protocols for measuring the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This traditional and widely accepted method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette fitted with a filter (e.g., a syringe filter with a pore size of 0.45 µm) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been achieved.

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical as solubility is highly temperature-dependent.

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a suitable chromophore, spectroscopic methods offer a rapid and sensitive alternative to the gravimetric method.

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by High-Performance Liquid Chromatography (HPLC) and record the peak area.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or analyze the diluted solution by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted solution.

-